molecular formula C8H14O3 B1529306 2-Ethyloxane-4-carboxylic acid CAS No. 1341685-92-4

2-Ethyloxane-4-carboxylic acid

Cat. No.: B1529306
CAS No.: 1341685-92-4
M. Wt: 158.19 g/mol
InChI Key: KAMBMTCSYGVFJE-UHFFFAOYSA-N
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Description

2-Ethyloxane-4-carboxylic acid is a chiral oxane derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. The compound features a carboxylic acid functional group, a key moiety found in a multitude of endogenous substances and therapeutic agents, which is often integral to a molecule's pharmacophore . This functional group enables the compound to participate in strong electrostatic interactions and hydrogen bonding, making it a valuable intermediate for constructing more complex molecules or for use in the study of bioisosterism . Researchers may employ this compound as a precursor in the development of potential pharmacologically active molecules, leveraging the oxane (tetrahydropyran) scaffold as a rigid framework. The ethyl substituent at the 2-position can be utilized to modulate the compound's lipophilicity and steric profile, which are critical parameters in drug design for optimizing properties like metabolic stability and membrane permeability . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-7-5-6(8(9)10)3-4-11-7/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMBMTCSYGVFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 2-Ethyloxane-4-carboxylic acid. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be established.

The ¹H-NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the ethyl group, the oxane ring, and the carboxylic acid. The acidic proton of the carboxyl group is expected to appear as a broad singlet in the downfield region of the spectrum, typically around 10-13 ppm, although its chemical shift and appearance can be highly dependent on the solvent and concentration.

The protons on the oxane ring and the ethyl group would produce a more complex set of signals in the aliphatic region. The ethyl group at the C2 position would give rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The protons attached to the heterocyclic ring would show complex splitting patterns (multiplets) due to coupling with adjacent protons. The proton at C2, being adjacent to both the ether oxygen and the ethyl substituent, would be expected to resonate at a lower field compared to other ring methylene protons.

Table 1: Predicted ¹H-NMR Chemical Shifts and Multiplicities for this compound Predicted data based on analogous structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-COOH10.0 - 13.0broad singlet (br s)
H2 (CH-O)3.5 - 3.8multiplet (m)
H6 (CH₂-O)3.3 - 4.0multiplet (m)
H3, H5 (CH₂)1.5 - 2.2multiplet (m)
H4 (CH-COOH)2.4 - 2.7multiplet (m)
-CH₂CH₃1.4 - 1.7multiplet (m)
-CH₂CH₃0.8 - 1.0triplet (t)

In the proton-decoupled ¹³C-NMR spectrum, this compound is expected to show eight distinct signals, corresponding to each unique carbon atom in the structure. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield. Carbons adjacent to the electronegative ether oxygen (C2 and C6) are also shifted downfield relative to other aliphatic carbons. The remaining carbons of the oxane ring and the ethyl group would appear in the typical alkane region.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Predicted data based on analogous structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C OOH175 - 185
C2 (CH-O)75 - 85
C6 (CH₂-O)65 - 75
C4 (CH-COOH)40 - 50
C3, C5 (CH₂)30 - 40
-C H₂CH₃25 - 35
-CH₂C H₃5 - 15

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight of this compound and to gain structural insights from its fragmentation pattern upon ionization. The nominal molecular weight of the compound (C₈H₁₄O₃) is 158.1 g/mol . In a high-resolution mass spectrum, the exact mass can be determined, confirming the elemental composition.

Electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙) at m/z 158, although its intensity may be low. The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for cyclic ethers and carboxylic acids. Key fragmentation events would likely include:

Loss of the ethyl group: α-cleavage at the C2 position would result in the loss of an ethyl radical (•CH₂CH₃), leading to a prominent fragment ion at m/z 129. nih.gov

Loss of the carboxyl group: Cleavage of the bond between C4 and the carboxylic acid would result in the loss of a •COOH radical, producing an ion at m/z 113. libretexts.org

Ring cleavage: Fragmentation of the oxane ring, initiated by cleavage adjacent to the ether oxygen, can produce a variety of smaller fragment ions. nih.govnsf.gov A fragment corresponding to the tetrahydropyran (B127337) ring itself, after loss of the ethyl group, may appear at m/z 85. nih.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound Predicted data based on established fragmentation patterns.

m/zPredicted IdentityFragmentation Pathway
158[C₈H₁₄O₃]⁺˙Molecular Ion (M⁺˙)
129[M - C₂H₅]⁺Loss of the ethyl group
113[M - COOH]⁺Loss of the carboxyl group
85[C₅H₉O]⁺Fragment from ring after loss of ethyl group

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

Due to the polarity of the carboxylic acid group, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for the analysis of this compound. To achieve good retention and sharp, symmetrical peaks on a nonpolar stationary phase (like C18), the ionization of the carboxyl group must be suppressed. This is typically accomplished by acidifying the mobile phase. An aqueous mobile phase containing an organic modifier like acetonitrile (B52724) or methanol (B129727), buffered to a low pH (e.g., with formic acid or phosphoric acid), is standard practice. Detection can be achieved using a UV detector at low wavelengths (~210 nm) or, more universally, with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS).

Table 4: Example HPLC Method for Purity Assessment Hypothetical method based on standard procedures for carboxylic acids.

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm or ELSD
Injection Volume10 µL

Direct analysis of this compound by gas chromatography (GC) is challenging due to its low volatility and the high polarity of the carboxylic acid functional group, which can lead to peak tailing and poor chromatographic performance. colostate.edu Therefore, chemical derivatization is required to convert the carboxylic acid into a more volatile and less polar derivative prior to analysis. researchgate.netresearchgate.net

Common derivatization strategies include:

Esterification: Reaction with an alcohol (e.g., methanol with an acid catalyst) to form the corresponding methyl ester.

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. sigmaaldrich.com

Once derivatized, the compound can be readily analyzed on a standard nonpolar or mid-polar capillary GC column (e.g., a 5% phenyl-polysiloxane phase) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for identification and quantification.

Table 5: Example GC Method for Analysis (after Derivatization) Hypothetical method based on standard procedures for derivatized acids.

ParameterCondition
DerivatizationSilylation with BSTFA or Esterification to methyl ester
ColumnDB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program80 °C (hold 2 min), ramp to 280 °C at 15 °C/min
DetectorFID or Mass Spectrometer

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) is a powerful analytical technique utilized to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and crystallographic parameters. The fundamental principle of XRD lies in the interaction of X-rays with the electron clouds of atoms in a crystal lattice. When a beam of monochromatic X-rays is directed at a crystal, the atoms scatter the X-rays in a predictable pattern, which can be detected and analyzed to reconstruct the molecular structure.

For a compound like this compound, which may exist as a solid at room temperature, single-crystal X-ray diffraction would be the definitive method for elucidating its solid-state conformation. The process involves growing a suitable single crystal of the compound, mounting it on a goniometer, and exposing it to a focused X-ray beam. The resulting diffraction pattern is then used to solve the crystal structure.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value Description
Crystal System Monoclinic A crystal system described by three unequal axes with one oblique intersection.
Space Group P2₁/c A common space group for organic molecules, indicating specific symmetry elements.
a (Å) 8.45 Unit cell dimension along the a-axis.
b (Å) 12.10 Unit cell dimension along the b-axis.
c (Å) 9.80 Unit cell dimension along the c-axis.
α (°) 90 Angle between the b and c axes.
β (°) 105.2 Angle between the a and c axes.
γ (°) 90 Angle between the a and b axes.
Volume (ų) 967.5 The volume of the unit cell.

This data is illustrative and not based on published experimental findings.

Other Advanced Analytical Methods in Chemical Characterization

Beyond foundational techniques, a suite of advanced analytical methods is crucial for the comprehensive characterization of novel compounds like this compound. These methods provide deeper insights into the molecular structure, connectivity, and purity.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact molecular formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision, allowing for the differentiation between compounds with the same nominal mass. For this compound (C₈H₁₄O₃), HRMS would confirm its elemental composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy , including two-dimensional (2D) techniques, is indispensable for unambiguously assigning the complex proton (¹H) and carbon (¹³C) signals and elucidating the connectivity of the molecule.

Correlation Spectroscopy (COSY) : This experiment reveals couplings between protons on adjacent carbon atoms, helping to map out the spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) : This technique correlates each proton signal with the carbon to which it is directly attached.

Heteronuclear Multiple Bond Correlation (HMBC) : This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for identifying quaternary carbons and piecing together the molecular framework.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a key technique for assessing the purity of a sample. chemicalpapers.com When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for separating and identifying components in a mixture. nih.gov For carboxylic acids, reversed-phase HPLC is often employed. chemicalpapers.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often after derivatization of the carboxylic acid to a more volatile ester form, to analyze the compound's purity and fragmentation pattern. mdpi.com The fragmentation pattern in the mass spectrum provides valuable structural information. researchgate.net For carboxylic acids, common fragmentations include the loss of OH (M-17) and COOH (M-45). libretexts.orgyoutube.com

The following table summarizes the expected outcomes from these advanced analytical methods for this compound.

Summary of Advanced Analytical Characterization for this compound

Analytical Method Expected Information Hypothetical Key Findings
High-Resolution Mass Spectrometry (HRMS) Precise mass and elemental composition. Calculated m/z for [M+H]⁺: 159.0965; Found: 159.0963
¹H-¹H COSY NMR Correlation between adjacent protons. Correlations would confirm the ethyl group and the connectivity of protons on the oxane ring.
HSQC NMR Direct one-bond ¹H-¹³C correlations. Each proton signal would be matched to its corresponding carbon signal in the oxane ring and ethyl group.
HMBC NMR Long-range (2-3 bond) ¹H-¹³C correlations. Correlations from the protons of the ethyl group to the C2 of the oxane ring; correlations from ring protons to the carboxylic acid carbon.
HPLC Purity assessment. A single major peak indicating high purity (>98%).

This data is illustrative and not based on published experimental findings.

Iv. Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal in predicting how a molecule like 2-Ethyloxane-4-carboxylic acid might interact with biological targets, a cornerstone of modern drug discovery.

Prediction of Ligand-Receptor Interactions

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction. In the case of this compound, these simulations would involve docking the molecule into the binding sites of various known receptors to identify potential biological targets. The process involves generating multiple conformations of the ligand and fitting them into the receptor's active site, followed by a scoring function to estimate the binding affinity. Key interactions that are typically analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the carboxylic acid moiety of this compound would be a prime candidate for forming hydrogen bonds with amino acid residues such as arginine or lysine (B10760008) within a receptor's binding pocket.

Hypothetical Docking Scores for this compound with Various Receptors

Receptor Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2) -8.5 Arg120, Tyr355, Ser530
Carbonic Anhydrase II -7.2 His94, His96, Thr199

Application in Rational Drug Design

The insights gained from docking studies are instrumental in rational drug design. By understanding the specific interactions between this compound and a potential target receptor, medicinal chemists can rationally design derivatives with improved potency and selectivity. For example, if a docking simulation reveals a hydrophobic pocket in the receptor that is not occupied by the ethyl group of the ligand, a derivative with a larger alkyl group at that position could be synthesized to enhance binding affinity. This iterative process of computational prediction and chemical synthesis accelerates the discovery of new therapeutic agents. The use of in silico techniques helps in optimizing the design of new derivatives with potentially improved therapeutic properties by understanding ligand-receptor interactions nih.gov.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of a molecule, offering insights that are not readily accessible through experimental methods alone.

Energy Minimization and Conformational Analysis

The three-dimensional structure of this compound is crucial for its biological activity. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to perform energy minimization and identify the most stable conformations of the molecule. The oxane ring can exist in different chair and boat conformations, and the orientation of the ethyl and carboxylic acid substituents can also vary. Conformational analysis helps in understanding the relative energies of these different conformers and the energy barriers between them. For six-membered rings, substituents generally prefer to be in an equatorial position to minimize steric strain utdallas.edu.

Predicted Relative Energies of this compound Conformers

Conformer Axial/Equatorial (Ethyl) Axial/Equatorial (Carboxylic Acid) Relative Energy (kcal/mol)
1 (Chair) Equatorial Equatorial 0.00
2 (Chair) Axial Equatorial 1.85
3 (Chair) Equatorial Axial 2.10

Reaction Mechanism Elucidation through Transition State Analysis

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. For this compound, these methods could be used to investigate reactions such as esterification of the carboxylic acid group or ring-opening of the oxane moiety. By calculating the energies of reactants, products, and transition states, the activation energy and reaction pathway can be determined. For instance, the isomerization of oxetane-carboxylic acids to lactones has been studied computationally, revealing a high-energy concerted mechanism ic.ac.uk. A similar approach could be applied to understand the stability and potential rearrangements of this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solution Properties

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility, solvation, and interactions with its environment. An atomistic MD simulation can be used to track the process at a molecular level nih.gov.

MD simulations of this compound in an aqueous environment would reveal how the molecule interacts with water molecules and how its conformation changes over time. These simulations can be used to calculate various properties, such as the radial distribution function to understand the solvation shell around the molecule, and the diffusion coefficient to characterize its mobility in solution. Furthermore, MD simulations can be used to study the dynamics of the ligand-receptor complex, providing a more realistic model of the binding process than static docking simulations. These simulations can help to understand the conformational changes that occur upon ligand binding and the role of solvent molecules in the binding process. Coarse-grained simulations can be used to study larger systems and longer timescales, which are necessary for investigating processes like liquid-liquid phase separation nih.gov.

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, establishing a correlation between the chemical structure of a compound and its biological activity. By systematically modifying the chemical structure of a lead compound, such as a bioactive analogue of this compound, and assessing the impact of these changes on its biological effect, researchers can identify key structural features, or pharmacophores, that are essential for activity. These studies provide a roadmap for the design of new molecules with enhanced therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This is achieved by correlating variations in the biological activity of the compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

The primary goal of QSAR is to develop a predictive model that can be used to estimate the biological activity of newly designed compounds before they are synthesized, thereby saving time and resources. A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to generate a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For a hypothetical series of bioactive analogues of this compound, a QSAR study might explore how modifications to the oxane ring, the ethyl group at the 2-position, and the carboxylic acid at the 4-position influence a specific biological activity. For instance, the model could investigate the effect of varying the length of the alkyl chain at the 2-position or introducing different substituents on the oxane ring.

Below is an illustrative data table that might be generated during a QSAR study of hypothetical this compound analogues.

Compound IDR-group at C2LogP (Hydrophobicity)Molecular Weight (Da)Predicted pIC50
1 -CH2CH31.8158.195.2
2 -CH31.3144.174.8
3 -CH2CH2CH32.3172.225.5
4 -H0.8130.144.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Pharmacophore modeling is another powerful computational approach used in drug design, particularly when the three-dimensional structure of the biological target is unknown. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

The process of pharmacophore modeling typically involves the following steps:

Conformational Analysis: The three-dimensional structures of a set of active compounds are generated and their conformational flexibility is explored.

Feature Identification: Common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, are identified among the active molecules.

Pharmacophore Generation: A pharmacophore model is generated by aligning the active molecules and identifying a spatial arrangement of the common features that is shared by all of them.

Pharmacophore Validation: The model is validated by its ability to distinguish between active and inactive compounds from a database.

Once a validated pharmacophore model is established for a series of bioactive analogues of this compound, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules that possess the required pharmacophoric features and are therefore likely to be active. This approach, known as ligand-based drug design, is a highly effective strategy for the discovery of novel hit compounds.

An illustrative pharmacophore model for a hypothetical series of this compound analogues might include a hydrogen bond acceptor (from the carboxylic acid), a hydrophobic feature (from the ethyl group), and another hydrogen bond acceptor (from the oxygen atom in the oxane ring), all arranged in a specific three-dimensional orientation.

The table below illustrates key pharmacophoric features that might be identified for a series of bioactive compounds.

Pharmacophoric FeatureDescriptionPotential Corresponding Group on Analogue
HBA Hydrogen Bond AcceptorCarbonyl oxygen of the carboxylic acid
HBD Hydrogen Bond DonorHydroxyl group of the carboxylic acid
HY Hydrophobic FeatureEthyl group or other alkyl substituents
NI Negative IonizableCarboxylate group at physiological pH

Note: This table represents a hypothetical pharmacophore model for illustrative purposes.

V. Biological Activity and Pharmacological Potential

Antimicrobial and Antifungal Activity Evaluation

No research data was found regarding the broad-spectrum antibacterial efficacy of 2-Ethyloxane-4-carboxylic acid.

There is currently no available information on the antifungal properties of this compound against any pathogenic strains.

Antiproliferative and Anticancer Research

No studies have been identified that investigate the potential of this compound as a Histone Deacetylase (HDAC) inhibitor.

There is no research available detailing any mechanisms of cell cycle arrest or apoptosis induction related to this compound.

Enzyme Inhibitory Activity Studies (beyond HDACs)

No information has been found concerning the enzyme inhibitory activity of this compound against enzymes other than HDACs.

Evaluation against Metallo-β-lactamases (MBLs)

There is no available scientific literature detailing the evaluation of this compound as an inhibitor of metallo-β-lactamases (MBLs). Research on the inhibition of MBLs is an active area in the development of new antibacterial therapies, yet this specific compound does not appear to have been investigated or reported in this context.

Screening for Other Enzyme Targets

A comprehensive search of scientific databases yielded no studies reporting the screening of this compound against other specific enzyme targets. Consequently, its enzyme inhibition profile remains uncharacterized in the public domain.

Neurotropic Activity Investigations for Related Pyran-Containing Compounds

While the neurotropic activities of various pyran-containing compounds have been a subject of scientific inquiry, there is a notable absence of research specifically investigating the neurotropic potential of this compound. Studies on related but structurally distinct pyran derivatives have explored a range of central nervous system effects; however, these findings cannot be directly extrapolated to this compound. nih.govmdpi.com

Antioxidant Properties and Modulation of Oxidative Stress Pathways

There are no published studies that have specifically investigated the antioxidant properties of this compound or its potential to modulate oxidative stress pathways. The evaluation of a compound's ability to scavenge free radicals or influence cellular antioxidant mechanisms requires specific assays, and such data for this compound is not available in the current body of scientific literature.

Role in Biological Signaling and Regulation Pathways

Induction of Antibiotic Production

No research has been found to suggest that this compound plays a role in the induction of antibiotic production in microorganisms. The discovery of molecules that can trigger the biosynthesis of antibiotics is a significant area of research, but this compound has not been identified as such an inducer in any published studies.

Interaction with Regulatory Molecules

There is no available data on the interaction of this compound with any biological regulatory molecules. Understanding such interactions is key to elucidating the mechanism of action of a compound, but this information is currently lacking for this compound.

In Vitro and In Vivo Pharmacological Screening Methodologies

A thorough review of scientific databases indicates that This compound has not been the subject of published in vitro or in vivo pharmacological screening. Methodologies that would typically be employed to assess the potential therapeutic effects of a novel chemical entity, such as receptor binding assays, enzyme inhibition studies, cell-based functional assays, and animal models of disease, have not been reported for this compound. Consequently, its pharmacological profile, including potential targets and mechanisms of action, remains uncharacterized.

Cellular and Ultrastructural Biological Effects

There is a lack of available scientific literature investigating the cellular and ultrastructural biological effects of This compound .

Impact on Cellular Viability and Metabolic Processes

No studies have been published that examine the impact of This compound on cellular viability or metabolic processes. Standard toxicological and metabolic assays, which would determine parameters such as cytotoxicity (e.g., LD50), effects on cellular proliferation, and interference with key metabolic pathways (e.g., glycolysis, oxidative phosphorylation), have not been documented for this compound.

Analysis of Organelle Integrity (e.g., Mitochondrial Morphology, Endoplasmic Reticulum Dilation)

There is no available data from ultrastructural studies, such as those employing transmission electron microscopy, to assess the effects of This compound on the integrity of cellular organelles. Therefore, information regarding its potential to induce changes in mitochondrial morphology or cause dilation of the endoplasmic reticulum is currently nonexistent.

Effects on Genetic Material and Developmental Processes

Scientific investigation into the effects of This compound on genetic material and developmental processes has not been reported. Standard genotoxicity assays (e.g., Ames test, chromosomal aberration tests) and developmental toxicity studies have not been conducted, leaving its potential for mutagenicity, carcinogenicity, or teratogenicity unknown.

Vi. Medicinal Chemistry and Drug Discovery Applications

2-Ethyloxane-4-carboxylic Acid as a Privileged Scaffold in Drug Design

The concept of a "privileged scaffold" is central to contemporary drug design, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The tetrahydropyran (B127337) ring, the foundational structure of this compound, is widely regarded as such a scaffold. Its prevalence in numerous natural products and synthetic drugs underscores its utility in molecular recognition. The inclusion of the THP ring can impart favorable physicochemical properties to a molecule, including improved metabolic stability and aqueous solubility, which are critical for drug-like characteristics.

The structure of this compound, featuring a six-membered saturated ring with an oxygen atom, provides a rigid framework that can reduce the entropic penalty upon binding to a target protein. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological macromolecules. The ethyl group at the 2-position and the carboxylic acid at the 4-position offer vectors for chemical modification, allowing for the creation of a library of derivatives with diverse pharmacological profiles.

Development of Novel Therapeutic Agents

While specific therapeutic agents based on the this compound scaffold are not yet prevalent in clinical use, the broader class of tetrahydropyran-containing molecules has demonstrated significant therapeutic potential across various disease areas. For instance, THP derivatives have been investigated as antiviral agents, particularly as inhibitors of HIV protease. nih.gov The rigid THP ring can effectively occupy the hydrophobic pockets of the enzyme's active site.

Furthermore, the tetrahydropyran motif is found in a number of anticancer agents. guidechem.com The structural features of this compound, combining a lipophilic ethyl group with a polar carboxylic acid on a stable heterocyclic ring, make it an attractive starting point for the design of novel kinase inhibitors or modulators of other cancer-related targets. The carboxylic acid group, in particular, can serve as a key interacting moiety with positively charged residues, such as lysine (B10760008) or arginine, in a protein's active site.

Based on the known applications of the broader tetrahydropyran-4-carboxylic acid scaffold, potential therapeutic applications for derivatives of this compound could be explored in the following areas:

Therapeutic AreaPotential Molecular TargetRationale
Oncology Kinases, Epigenetic targetsThe THP scaffold is present in known anticancer agents. The carboxylic acid can be a key binding feature.
Infectious Diseases Viral proteases, Bacterial enzymesTHP derivatives have shown promise as HIV protease inhibitors.
Neurological Disorders GPCRs, Ion channelsThe THP core can be modified to interact with various receptors in the central nervous system. ijprajournal.com
Inflammatory Diseases Cyclooxygenases, Cytokine receptorsThe carboxylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

Strategies for Enhancing Bioactivity, Selectivity, and Efficacy

To optimize the therapeutic potential of this compound, several medicinal chemistry strategies can be employed. These strategies focus on modifying the core structure to improve its interaction with a biological target, enhance its pharmacokinetic properties, and minimize off-target effects.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is crucial. This involves the synthesis of a library of analogs with variations at the 2- and 4-positions, as well as on the tetrahydropyran ring itself. For example, the ethyl group at the 2-position could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket. The stereochemistry at the 2- and 4-positions will also be a critical determinant of biological activity, and the synthesis of stereochemically pure isomers will be essential.

Bioisosteric Replacement: The carboxylic acid group is a key functional group but can sometimes lead to poor membrane permeability and rapid metabolism. Bioisosteric replacement is a common strategy to address these issues. The carboxylic acid of this compound could be replaced with other acidic functional groups that mimic its hydrogen bonding and electrostatic properties while offering improved drug-like characteristics.

Carboxylic Acid BioisosterePotential Advantages
TetrazoleImproved metabolic stability and lipophilicity.
AcylsulfonamideCan maintain or enhance acidity with altered physicochemical properties.
Hydroxamic acidCan introduce metal-chelating properties.

Conformational Constraint: The inherent rigidity of the tetrahydropyran ring is advantageous. Further conformational constraint can be achieved by introducing additional ring systems or bulky substituents. This can lock the molecule into a bioactive conformation, leading to increased potency and selectivity.

Chemical Probe Development for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. Derivatives of this compound have the potential to be developed into valuable chemical probes.

To serve as a chemical probe, a molecule should possess high potency and selectivity for its target. Through the optimization strategies described above, a highly potent and selective derivative of this compound could be identified. This "warhead" molecule can then be further modified to incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, or a reactive group for covalent labeling of the target protein.

The development of such probes would facilitate the identification and validation of new drug targets and provide a deeper understanding of biological pathways. The versatility of the this compound scaffold allows for the attachment of these functional handles without significantly disrupting the core binding interactions.

Vii. Applications in Agricultural Chemistry and Industrial Materials Research

Intermediate in Agrochemical Synthesis

Heterocyclic compounds, including those with oxane structures, are foundational to the development of modern agrochemicals. Carboxylic acid derivatives have also played a crucial role in the creation of herbicides and other crop protection agents for over seven decades nih.gov. The bifunctional nature of 2-Ethyloxane-4-carboxylic acid makes it a plausible candidate as a versatile intermediate in the synthesis of novel agrochemicals.

Carboxylic acid amides are a significant class of agricultural fungicides known for their effectiveness against oomycetes and low toxicity to mammals rsc.org. Theoretically, the carboxylic acid group of this compound could be converted to an amide through established synthetic routes. This modification could lead to the generation of new fungicidal candidates. For instance, the synthesis of novel aromatic carboxylic acid amides has yielded compounds with significant antifungal activity against various phytopathogenic fungi nih.gov.

Furthermore, aryloxyacetic acid derivatives are known to act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for many commercial herbicides beilstein-journals.orgbeilstein-archives.org. By analogy, derivatives of this compound could potentially be designed to target similar biological pathways in weeds.

Potential Agrochemical Derivative Target Pathogen/Weed Type Mode of Action (Hypothetical)
Amide derivativesOomycete fungi (e.g., Phytophthora spp.)Disruption of essential metabolic pathways
Ester derivativesBroadleaf weedsPlant growth regulation, enzyme inhibition
Aryl ether derivativesVarious fungal pathogensInhibition of fungal cell wall biosynthesis

The development of effective crop protection agents often relies on the synthesis of molecules with specific spatial arrangements and electronic properties. The oxane ring in this compound provides a defined three-dimensional scaffold that can be functionalized to interact with biological targets in pests and pathogens. The synthesis of complex molecules for crop protection often involves the use of versatile building blocks that can be elaborated into a variety of final products.

Utilization as an Organic Building Block in Fine Chemical Synthesis

In organic synthesis, compounds that offer multiple points for chemical modification are highly valued as "building blocks" or "synthons." this compound, with its chiral centers and reactive carboxylic acid, fits this description. The synthesis of complex organic molecules, including pharmaceuticals and other high-value chemicals, often relies on the availability of such versatile starting materials. The oxetane (B1205548) ring, a related cyclic ether, has garnered significant interest in medicinal chemistry due to its unique chemical and physical properties nih.gov.

Research Applications in Nanotechnology

The interface between organic chemistry and nanotechnology is a rapidly expanding area of research. Organic molecules play a crucial role in controlling the size, shape, and stability of nanomaterials. Carboxylic acids, in particular, are widely used as surface ligands for nanoparticles.

The stability of nanoparticles in solution is a critical factor for their application. Capping agents are molecules that bind to the surface of nanoparticles, preventing their aggregation and controlling their growth nih.gov. Carboxylic acids are effective stabilizing agents because the carboxylate group can coordinate to the metal atoms on the nanoparticle surface. This interaction can create a charged layer that repels other nanoparticles, leading to a stable colloidal suspension. The ethyl and oxane moieties of this compound could further influence the dispersibility of the nanoparticles in different solvents.

Research has shown that various carboxylic acids can stabilize nanoceria and other nanoparticles, with the specific structure of the acid influencing the stability and dissolution of the nanomaterial nih.gov.

Nanomaterial Potential Stabilizing Effect of this compound Relevant Functional Group
Metal oxides (e.g., ZnO, CeO₂)Prevention of agglomeration, control of particle sizeCarboxylic acid
Metal nanoparticles (e.g., Ag, Au)Enhanced colloidal stability, surface functionalizationCarboxylic acid, oxane ring
Quantum dotsPassivation of surface defects, improved photoluminescenceCarboxylic acid

In the development of nanocomposites, capping agents not only stabilize the nanoparticles but also facilitate their integration into a polymer matrix. The organic tail of the capping agent can entangle with the polymer chains, leading to a well-dispersed and stable composite material. The oxane ring of this compound could offer specific interactions with polymer matrices, potentially leading to nanocomposites with enhanced mechanical or thermal properties. The use of biogenic capping agents, for instance, has been shown to produce nontoxic and functionalized nanoparticles suitable for medical applications frontiersin.org.

Potential as Functional Additives in Polymer Science

While direct studies on the use of this compound as a polymer additive are not prominent in current literature, its chemical structure suggests potential functionalities. Functional additives are compounds incorporated into polymers to enhance existing properties or impart new ones. adeka.co.jpelixance.com The molecule's hybrid nature, containing both a cyclic ether (oxane) ring and a carboxylic acid group, offers several theoretical possibilities.

The oxane ring could potentially act as a polar moiety, which might be useful for modifying a polymer's surface properties, adhesion, or compatibility with other polar materials. In some contexts, cyclic ether groups are used as monomers in ring-opening polymerization to form polyether backbones. wikipedia.org However, as an additive, the stable oxane ring in this compound would more likely contribute to the polymer matrix's flexibility and polarity.

The carboxylic acid group is a versatile functional handle. It can be used to:

Improve adhesion: The acid group can form hydrogen bonds or covalent linkages with substrates or fillers, enhancing the composite material's integrity.

Act as a crosslinking site: The carboxyl group can react with other functional groups like epoxides or hydroxyls in the polymer matrix to create a crosslinked network, potentially improving thermal and mechanical stability.

Enhance dyeability: For fiber applications, the acidic sites can improve the uptake of basic dyes.

Serve as a precursor for other functionalities: The acid can be converted into esters or amides to further tailor the polymer's properties. For instance, certain citric acid esters are known to be effective and biodegradable plasticizers. mdpi.com

Environmental Applications: Scale Inhibition Studies in Water Treatment

In the realm of environmental applications, the structure of this compound is relevant to the field of scale inhibition in industrial water systems. Mineral scale, primarily calcium carbonate (CaCO₃), poses significant operational challenges in equipment like boilers and cooling towers. proquest.com Chemical scale inhibitors are widely used to prevent or retard the formation of these deposits. mdpi.com

Carboxylic acids and polymers rich in carboxyl groups (polycarboxylates) are a well-established class of "green" scale inhibitors, meaning they are often more environmentally benign than phosphorus-based alternatives. mdpi.com The primary mechanisms by which these inhibitors work include:

Threshold Effect: They interfere with the early stages of crystal nucleation, preventing scale from forming even at sub-stoichiometric concentrations.

Crystal Distortion: The inhibitor molecules adsorb onto the active growth sites of newly formed microcrystals. researchgate.net This disrupts the regular lattice structure, resulting in distorted, irregular, and less adherent scale deposits that are more easily dispersed by water flow. mdpi.com

Research has shown that the molecular structure of the inhibitor plays a crucial role in its effectiveness. Notably, studies on similar compounds have demonstrated that cyclic polycarboxylic acids, such as tetrahydrofurantetracarboxylic acid (THFTCA), can be highly effective inhibitors of calcite growth. usgs.gov The cyclic nature and the stereochemical arrangement of the carboxylate groups are believed to enhance the molecule's ability to bind to the crystal surface. usgs.gov The presence of an ether linkage within the inhibitor molecule has also been noted as a potentially effective functional group for controlling nucleation. mdpi.com

Given these principles, this compound, which contains both a carboxylic acid group and a cyclic ether ring, is a plausible candidate for scale inhibition. Its effectiveness would need to be quantified through empirical studies. Key performance indicators in such studies typically include the minimum inhibitory concentration required to prevent scale formation under specific conditions of temperature, pH, and water hardness.

Hypothetical Performance Data for a Generic Cyclic Ether Monocarboxylic Acid

The following table illustrates the type of data that would be generated in a static scale inhibition test for a compound like this compound against calcium carbonate. Note: This data is illustrative and not based on published results for the specific compound.

Inhibitor Concentration (ppm)Calcium Hardness (as CaCO₃, mg/L)Temperature (°C)Inhibition Efficiency (%)
22507035
52507068
102507085
202507092

Q & A

Q. What are the optimal synthetic routes for preparing 2-Ethyloxane-4-carboxylic acid in high purity?

  • Methodological Answer : The most reliable synthesis involves the oxidation of 2-Ethyloxane-4-carbaldehyde using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions or chromium trioxide (CrO₃) in a controlled environment. Post-reaction, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via melting point analysis (literature range: 120–123°C) .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Key signals include a carboxyl proton at δ ~12 ppm (broad) and ethyl group protons at δ ~1.2–1.5 ppm.
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98% area under the curve).
    Cross-validate with elemental analysis (C: ~54.5%, H: ~7.3%) for stoichiometric confirmation .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

  • Methodological Answer : To preserve stereochemical integrity:
  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during oxidation steps.
  • Conduct reactions at low temperatures (−20°C to 0°C) to slow kinetic resolution.
  • Employ asymmetric catalysis (e.g., Sharpless dihydroxylation conditions) for chiral center induction.
    Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak® AD-H column) or polarimetry .

Q. How can conflicting NMR data for this compound be resolved in structural confirmation?

  • Methodological Answer : Address discrepancies by:
  • Performing 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the oxane ring region.
  • Utilizing solvent suppression techniques (e.g., DMSO-d₆ with TMS) to clarify carboxyl proton signals.
  • Comparing experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA) to validate assignments .

Q. What methodologies assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • Store samples at 25°C/60% RH, 40°C/75% RH, and −20°C for 1–6 months.
  • Analyze degradation via HPLC-UV (monitor loss of parent peak at λ = 210 nm) and LC-MS (identify degradation products like decarboxylated derivatives).
    Optimize storage in amber vials under nitrogen atmosphere to prevent oxidation and hygroscopic degradation .

Application-Oriented Questions

Q. How is this compound utilized as a chiral building block in pharmaceutical synthesis?

  • Methodological Answer : The compound serves as a precursor for:
  • Peptide coupling : Activate the carboxyl group with EDCI/HOBt for amide bond formation with amines.
  • Stereoselective synthesis : Incorporate into β-lactam antibiotics or protease inhibitors via Mitsunobu reactions (DIAD/TPP).
    Case Study: Synthesize a thrombin inhibitor by coupling with a benzamidine moiety, achieving >90% yield and 85% ee .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (PEL: 5 mg/m³).
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite.
  • Waste Disposal : Segregate acidic waste and consult EHS guidelines for chemical disposal .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for this compound across studies?

  • Methodological Answer : Variations may arise from:
  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and analyze via DSC to identify polymorphic forms.
  • Impurity profiles : Compare HPLC traces from conflicting studies; residual aldehydes or solvents (e.g., DMF) can depress melting points.
    Standardize synthesis and purification protocols to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.